molecular formula C10H7ClN2O B2439554 1-Phenyl-4-chloro-1h-imidazole-5-carbaldehyde CAS No. 1181491-60-0

1-Phenyl-4-chloro-1h-imidazole-5-carbaldehyde

Cat. No.: B2439554
CAS No.: 1181491-60-0
M. Wt: 206.63
InChI Key: DBRVGFJNURHKIT-UHFFFAOYSA-N
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Description

1-Phenyl-4-chloro-1H-imidazole-5-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with a phenyl group at the 1-position, a chlorine atom at the 4-position, and an aldehyde group at the 5-position

Properties

IUPAC Name

5-chloro-3-phenylimidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-10-9(6-14)13(7-12-10)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRVGFJNURHKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=C2C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4-chloro-1H-imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenyl-substituted nitriles with chloro-substituted aldehydes in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like nickel or palladium complexes .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-4-chloro-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Phenyl-4-chloro-1H-imidazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-4-chloro-1H-imidazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a phenyl group and a chlorine atom on the imidazole ring enhances its reactivity and potential for diverse applications .

Biological Activity

Overview

1-Phenyl-4-chloro-1H-imidazole-5-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry. Its structure features an imidazole ring, which is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article presents a detailed examination of the biological activity of this compound, supported by relevant research findings and data.

  • Molecular Formula : C10H7ClN2O
  • Molecular Weight : 206.63 g/mol
  • IUPAC Name : 5-chloro-3-phenylimidazole-4-carbaldehyde
  • Structure : The compound contains a phenyl group and a chloro substituent on the imidazole ring, contributing to its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In a study, it demonstrated a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against MRSA, indicating moderate efficacy .

Microorganism MIC (µg/mL)
Methicillin-resistant S. aureus16
Cryptococcus neoformans16

Antifungal Activity

The compound has also shown antifungal properties, particularly against Cryptococcus neoformans. In tests, it exhibited weak antifungal activity with an MIC of 16 µg/mL . This suggests potential for development as an antifungal agent.

Anticancer Potential

This compound has been investigated for its anticancer properties. It interacts with specific molecular targets involved in cancer cell proliferation. The imidazole moiety is known to play a role in inhibiting enzymes that are crucial for tumor growth .

The biological activity of this compound is primarily attributed to its ability to bind to various enzymes and receptors. It may inhibit certain pathways involved in microbial growth and cancer cell proliferation. The interaction with these molecular targets can modulate their activity, leading to desired therapeutic effects.

Study on Antimicrobial Activity

A recent investigation evaluated the antimicrobial efficacy of several imidazole derivatives, including this compound. The study found that compounds with halogen substitutions on the imidazole ring exhibited enhanced activity against MRSA compared to their non-halogenated counterparts .

Evaluation of Cytotoxicity

In cytotoxicity assays conducted on human embryonic kidney cells (HEK293), the compound was found to have low cytotoxic effects at concentrations up to 32 µg/mL. This highlights its potential as a safe therapeutic agent with minimal side effects .

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